2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine
Overview
Description
2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine is a chemical compound used in proteomics research . It has a molecular formula of C14H18N2O2S2 and a molecular weight of 310.43 .
Molecular Structure Analysis
The molecular structure of 2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine consists of a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. It also contains an isothiocyanate group and a phenylsulfonyl group .Scientific Research Applications
Anticancer Agents
- Piperidine derivatives have been evaluated as potential anticancer agents. For instance, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, including compounds with structural similarities to 2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine, have shown promise as anticancer agents in studies (Rehman et al., 2018).
Antibacterial Agents
- Some piperidine derivatives have been synthesized to evaluate their antibacterial potentials. These include acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, which may have structural similarities to the compound (Iqbal et al., 2017).
Antioxidant and Anticholinesterase Activity
- Sulfonyl hydrazone scaffold and piperidine rings, similar in structure to 2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine, have been synthesized and evaluated for antioxidant capacity and anticholinesterase activity. These compounds have shown potential in various antioxidant assays (Karaman et al., 2016).
α-Glucosidase Inhibitory Activity
- Hydrazone derivatives of ethyl isonipecotate, which bear structural resemblance to 2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine, have been explored for their antibacterial and α-glucosidase inhibitory activities, indicating potential utility in treating type-2 diabetes (Munir et al., 2017).
Serotonin Receptor Antagonists
- Piperidine derivatives, specifically 4-(phenylsulfonyl)piperidines, have been identified as high-affinity, selective 5-HT(2A) receptor antagonists. These compounds have potential applications in treating CNS disorders (Fletcher et al., 2002).
Antimicrobial Agents for Plant Pathogens
- Piperidine derivatives have been synthesized and evaluated for their efficacy as antimicrobial agents against bacterial and fungal pathogens of tomato plants, indicating potential agricultural applications (Vinaya et al., 2009).
properties
IUPAC Name |
2-ethyl-1-(4-isothiocyanatophenyl)sulfonylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S2/c1-2-13-5-3-4-10-16(13)20(17,18)14-8-6-12(7-9-14)15-11-19/h6-9,13H,2-5,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEKMHRPEGEBBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)N=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601207930 | |
Record name | 2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601207930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
956576-78-6 | |
Record name | 2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956576-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601207930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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